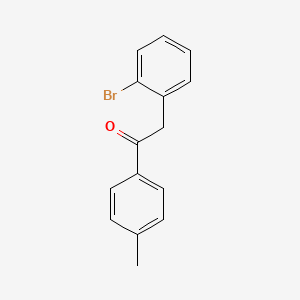

2-(2-Bromophenyl)-1-(4-methylphenyl)ethan-1-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “2-(2-Bromophenyl)-1-(4-methylphenyl)ethan-1-one” is an organic compound that contains two phenyl rings, one of which is brominated and the other is methylated, attached to an ethan-1-one (also known as acetophenone) structure .

Molecular Structure Analysis

The compound contains a bromine atom, which is a heavy atom that can participate in halogen bonding. It also contains a ketone group, which is polar and can participate in hydrogen bonding .Chemical Reactions Analysis

The bromine atom in the compound can be replaced by other groups through nucleophilic aromatic substitution reactions. The ketone group can undergo a variety of reactions, including reduction to an alcohol, condensation with other carbonyl compounds, and formation of hydrazones and oximes .Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its structure. The presence of the bromine atom would likely make it relatively heavy and possibly increase its boiling point compared to similar compounds without a bromine atom. The ketone group would make the compound polar and could allow it to dissolve in polar solvents .Wissenschaftliche Forschungsanwendungen

Dendritic Macromolecules Synthesis

A novel convergent growth approach to dendritic macromolecules employs dendritic fragments, starting from the periphery and progressing inward, showcasing the molecule's utility in complex polymer synthesis (Hawker & Fréchet, 1990).

Mesomorphic Properties Study

The study of mesomorphic properties of bromo and cyano substituted diarylethanes reveals the influence of the bromo group on inducing smectic polymorphism and nematic mesophases, indicating its importance in the design of liquid crystal materials (Tinh, Zann, & Dubois, 1979).

Biological Evaluation

Biological evaluation of compounds derived from 1-(4-Bromo-1-hydroxynaphthalen-2-yl)-ethan-1-one, demonstrating its potential in antimicrobial studies and highlighting its significance in medicinal chemistry (Sherekar, Kakade, & Padole, 2021).

Liquid Crystalline Dendrimeric Polymer

The synthesis and characterization of a thermotropic nematic liquid crystalline dendrimeric polymer, showcasing the role of brominated compounds in the development of new materials with specific optical properties (Percec & Kawasumi, 1992).

Flame Retardants in the Environment

Studies on tribromophenoxy flame retardants in the Great Lakes atmosphere and the thermal decomposition of 1,2-bis(2,4,6-tribromophenoxy)ethan (BTBPE) explore environmental aspects and decomposition pathways of brominated flame retardants, contributing to environmental chemistry and safety research (Ma, Venier, & Hites, 2012); (Altarawneh & Dlugogorski, 2014).

Wirkmechanismus

Safety and Hazards

As with any chemical, handling “2-(2-Bromophenyl)-1-(4-methylphenyl)ethan-1-one” would require appropriate safety measures. The specific hazards would depend on the properties of the compound, but it’s generally good practice to avoid skin and eye contact, inhalation, and ingestion of chemical substances .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-(2-bromophenyl)-1-(4-methylphenyl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13BrO/c1-11-6-8-12(9-7-11)15(17)10-13-4-2-3-5-14(13)16/h2-9H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRKMEKBNZGFFJV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)CC2=CC=CC=C2Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13BrO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[2-(2,4-Difluorophenyl)acetyl]-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2662563.png)

![N-[2-[6-(Dimethylamino)pyridin-3-yl]ethyl]prop-2-enamide](/img/structure/B2662564.png)

![2-{[4-(3-chlorophenyl)-5-[(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)methyl]-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B2662565.png)

![Methyl 3-[(4-chloro-2-methoxy-5-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2662567.png)

![2-[(1,3-Benzoxazol-2-yl)amino]-1-[5-(thiophen-2-yl)furan-2-yl]ethan-1-ol](/img/structure/B2662568.png)

![3-(4-methoxybenzamido)-N-(2-methoxyethyl)-4-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)benzamide](/img/structure/B2662574.png)

![(E)-N-(2,4-dimethoxybenzylidene)-4-(6-methylbenzo[d]thiazol-2-yl)aniline](/img/structure/B2662578.png)

![1-[(5-Cyclohexyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidin-2-one](/img/structure/B2662582.png)

![7-methoxy-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one](/img/structure/B2662584.png)